molecular formula C14H13IO B2913899 1-Iodo-4-(2-phenylethoxy)benzene CAS No. 1044065-94-2

1-Iodo-4-(2-phenylethoxy)benzene

Cat. No.: B2913899
CAS No.: 1044065-94-2
M. Wt: 324.161
InChI Key: AVKVNUGAJHOWKC-UHFFFAOYSA-N
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Description

1-Iodo-4-(2-phenylethoxy)benzene is an organic compound with the molecular formula C14H13IO. It is a derivative of benzene, where an iodine atom is substituted at the para position and a 2-phenylethoxy group is attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(2-phenylethoxy)benzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a brominated precursor undergoes a reaction with iodine in the presence of a suitable catalyst. The reaction typically requires specific solvents and ligands to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale halogen exchange reactions. The process is optimized to ensure high efficiency and minimal by-products. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(2-phenylethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-Iodo-4-(2-phenylethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(2-phenylethoxy)benzene involves its interaction with molecular targets through its iodine and phenylethoxy groups. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and processes, making the compound useful in studying and manipulating biological systems .

Comparison with Similar Compounds

  • 1-Iodo-4-(phenylethynyl)benzene
  • 1-Iodo-4-(phenylmethoxy)benzene
  • 1-Iodo-4-(phenylpropoxy)benzene

Comparison: 1-Iodo-4-(2-phenylethoxy)benzene is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Biological Activity

1-Iodo-4-(2-phenylethoxy)benzene is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an iodine atom and an ethoxy group attached to a phenyl moiety. Its chemical structure can be represented as follows:

C15H15IO\text{C}_{15}\text{H}_{15}\text{I}\text{O}

This compound's unique structure contributes to its interactions with biological targets, making it a subject of interest in various studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing cellular signaling pathways.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of this compound, demonstrating its ability to scavenge free radicals, which could have implications for neuroprotective effects in oxidative stress-related conditions .
  • Anticancer Potential : Preliminary studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Neuropharmacological Effects : Research highlighted the compound's potential as a neuroprotective agent, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival under stress conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveEnhances neuronal survival

Properties

IUPAC Name

1-iodo-4-(2-phenylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVNUGAJHOWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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